(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate is a chemical compound with the molecular formula C19H19NO3 and a molecular weight of 309.359 g/mol . This compound is known for its unique structure, which includes a benzoic acid esterified with a 4-cyanophenyl group and a 2-methylbutoxy substituent. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of (4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate typically involves the esterification of 4-cyanophenol with 4-[(S)-2-methylbutoxy]benzoic acid. This reaction can be catalyzed by acid or base catalysts under controlled conditions. Industrial production methods may involve the use of advanced techniques such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Analyse Chemischer Reaktionen
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release the active benzoic acid and 4-cyanophenyl moieties, which can then interact with biological targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor interactions .
Vergleich Mit ähnlichen Verbindungen
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate can be compared with similar compounds such as:
4-Ethylbenzoic acid 4-cyanophenyl ester: This compound has a similar ester structure but with an ethyl group instead of a 2-methylbutoxy group.
Eigenschaften
CAS-Nummer |
117709-26-9 |
---|---|
Molekularformel |
C19H19NO3 |
Molekulargewicht |
309.365 |
IUPAC-Name |
(4-cyanophenyl) 4-[(2S)-2-methylbutoxy]benzoate |
InChI |
InChI=1S/C19H19NO3/c1-3-14(2)13-22-17-10-6-16(7-11-17)19(21)23-18-8-4-15(12-20)5-9-18/h4-11,14H,3,13H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
GGANDIXBHZFJIJ-AWEZNQCLSA-N |
SMILES |
CCC(C)COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Synonyme |
4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.